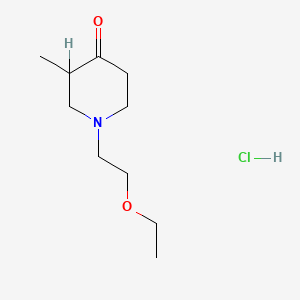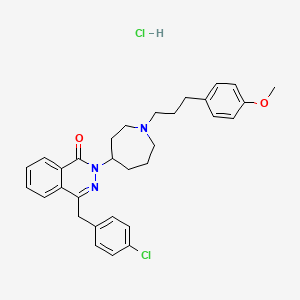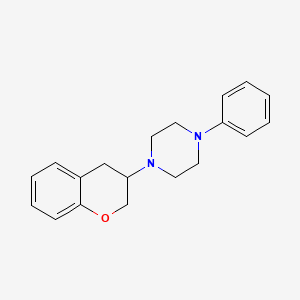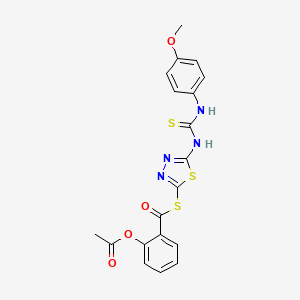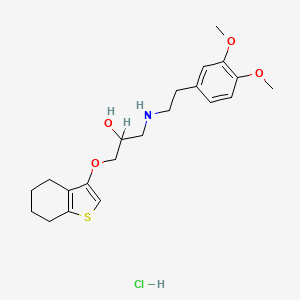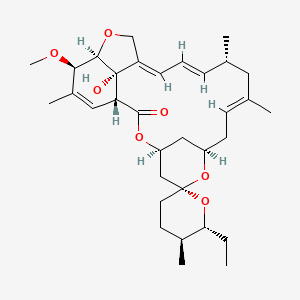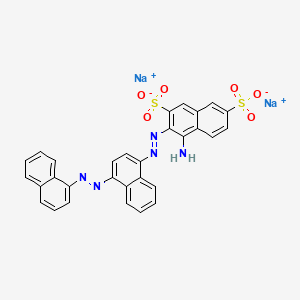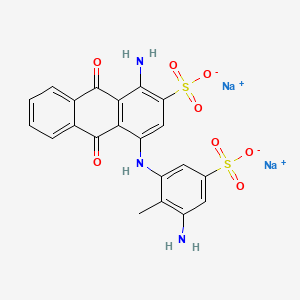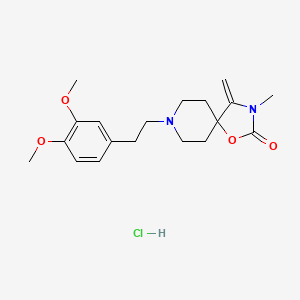
N,N'-(2-Amino-1,4-phenylene)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Amino-1,4-phenylene)diacetamide is an organic compound with the molecular formula C10H13N3O2. It is a derivative of acetamide and features a phenylene group substituted with amino and acetamide groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Amino-1,4-phenylene)diacetamide typically involves the reaction of 2-amino-1,4-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetamide derivative. The general reaction scheme is as follows:
2-Amino-1,4-phenylenediamine+2Acetic anhydride→N,N’-(2-Amino-1,4-phenylene)diacetamide+2Acetic acid
Industrial Production Methods
In industrial settings, the production of N,N’-(2-Amino-1,4-phenylene)diacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2-Amino-1,4-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-(2-Amino-1,4-phenylene)diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Amino-1,4-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(2-Amino-1,4-phenylene)diacrylamide: Similar in structure but with acrylamide groups instead of acetamide.
N,N’-(2-Chloro-1,4-phenylene)diacetamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N,N’-(2-Amino-1,4-phenylene)diacetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
25826-33-9 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-(4-acetamido-3-aminophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
Clave InChI |
ZMESXCXVCYILSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



